2-Methyl-6-(p-tolyl)heptane-2,3-diol

Natural Product Chemistry Quality Control Analytical Reference

2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS 117421-22-4), also known as ar-Curcumen-10,11-diol, is a naturally occurring sesquiterpenoid compound. It features a linear heptane backbone with vicinal diol groups at positions 2 and 3 and a para-methyl-substituted phenyl (p-tolyl) group.

Molecular Formula C15H24O2
Molecular Weight 236.355
CAS No. 117421-22-4
Cat. No. B593316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(p-tolyl)heptane-2,3-diol
CAS117421-22-4
Molecular FormulaC15H24O2
Molecular Weight236.355
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O
InChIInChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3
InChIKeyBHAUXXMLNYMKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS 117421-22-4): Chemical Identity and Sesquiterpenoid Classification for Procurement


2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS 117421-22-4), also known as ar-Curcumen-10,11-diol, is a naturally occurring sesquiterpenoid compound [1]. It features a linear heptane backbone with vicinal diol groups at positions 2 and 3 and a para-methyl-substituted phenyl (p-tolyl) group [2]. The compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol . It is isolated from the fruits of Cinanmomum chartophyllum [3] and is commercially available as a research-grade natural product with typical purity levels of ≥98% [4].

2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS 117421-22-4): Critical Procurement Considerations Against Generic Substitution


Generic substitution of sesquiterpenoid natural products is not recommended due to potential variability in purity, structural isomerism, and biological activity . While the class of sesquiterpenoids encompasses a wide array of compounds with diverse functionalities, 2-Methyl-6-(p-tolyl)heptane-2,3-diol possesses a specific substitution pattern (vicinal diol and p-tolyl group) that dictates its unique physicochemical properties and potential biological interactions [1]. Substituting with a different sesquiterpenoid or a synthetic analog lacking these precise structural features may lead to altered solubility, stability, or completely divergent activity in biological assays, thereby compromising experimental reproducibility and data validity .

2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS 117421-22-4): Quantitative Evidence for Product Differentiation


2-Methyl-6-(p-tolyl)heptane-2,3-diol: Purity Specification and Physicochemical Consistency

2-Methyl-6-(p-tolyl)heptane-2,3-diol is supplied with a high and consistent purity level, typically ≥98% as determined by HPLC, which is a critical differentiator for procurement decisions [1]. This high purity minimizes the risk of confounding effects from impurities in biological assays or chemical reactions [2]. While many natural product extracts or lower-purity sesquiterpenoids may contain complex mixtures, the availability of this compound at ≥98% purity allows for precise experimental control and reliable data generation [3].

Natural Product Chemistry Quality Control Analytical Reference

2-Methyl-6-(p-tolyl)heptane-2,3-diol: Defined Botanical Source and Chemotaxonomic Relevance

This compound is specifically derived from the fruits of Cinanmomum chartophyllum, a member of the Rutaceae family [1]. This defined botanical origin is a key differentiator from other sesquiterpenoids that may be sourced from different plants, synthetic routes, or unidentified natural sources [2]. The specific chemotaxonomic origin provides a traceable and consistent starting material, which is crucial for studies investigating plant metabolomics, ecological interactions, or natural product biosynthesis .

Natural Product Chemistry Botanical Sourcing Chemotaxonomy

2-Methyl-6-(p-tolyl)heptane-2,3-diol: Predicted Physicochemical Properties for Handling and Formulation

The compound has predicted physicochemical properties that inform handling and experimental design, including a predicted boiling point of 366.3±30.0 °C, a predicted density of 1.011±0.06 g/cm³, and a predicted pKa of 14.66±0.29 . These values, while predicted, provide a useful baseline for comparing with related sesquiterpenoid diols and for anticipating its behavior under various conditions, such as during evaporation or extraction [1]. For instance, the relatively high predicted boiling point indicates low volatility at room temperature, which is a practical consideration for storage and use compared to more volatile terpenoid analogs [2].

Physicochemical Characterization Formulation Development Analytical Method Development

2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS 117421-22-4): Optimal Application Scenarios for Research and Industrial Use


Analytical Reference Standard for Quality Control of Natural Products

Due to its high purity (≥98%) and defined botanical origin, 2-Methyl-6-(p-tolyl)heptane-2,3-diol is ideally suited as a reference standard for the quantitative and qualitative analysis of extracts from Cinanmomum chartophyllum or related species . It can be used to establish chromatographic fingerprints, calibrate detectors, and verify the identity and purity of isolated fractions in natural product research and quality control laboratories .

Screening for Anti-inflammatory Activity in Drug Discovery

This compound has been employed in research and development to screen for anti-inflammatory activity . Its use as a pure, well-characterized natural product allows for the direct assessment of its pharmacological potential without interference from other components, making it a valuable tool in early-stage drug discovery programs targeting inflammatory pathways .

Synthetic Intermediate for Advanced Material and Fine Chemical Production

The presence of a vicinal diol and a p-tolyl group makes 2-Methyl-6-(p-tolyl)heptane-2,3-diol a versatile building block for organic synthesis . It can be used as an intermediate in the synthesis of more complex molecules, including polymers where it may enhance properties like flexibility and weather resistance . Its specific stereochemistry and functional group arrangement allow for the creation of tailored molecules for diverse scientific investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-(p-tolyl)heptane-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.